
3,3-Dichlorobutan-2-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichlorobutan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H12Cl2O3 . It is a derivative of butanol and ethyl carbonate, characterized by the presence of two chlorine atoms at the third carbon position of the butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate typically involves the reaction of 3,3-dichlorobutan-2-ol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,3-Dichlorobutan-2-ol+Ethyl chloroformate→3,3-Dichlorobutan-2-yl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichlorobutan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3,3-dichlorobutan-2-ol and ethyl carbonate.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: 3-Hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: 3,3-Dichlorobutan-2-ol and ethyl carbonate.
Oxidation: Corresponding carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorobutan-2-yl ethyl carbonate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Dichlorobutan-2-yl ethyl carbonate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and oxidation, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichlorobutan-2-ol: A precursor in the synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate.
Ethyl chloroformate: A reagent used in the synthesis of the compound.
3-Hydroxybutan-2-yl ethyl carbonate: A product formed from the nucleophilic substitution of this compound.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the third carbon position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Eigenschaften
CAS-Nummer |
115395-68-1 |
|---|---|
Molekularformel |
C7H12Cl2O3 |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
3,3-dichlorobutan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZXFQFBQVMUPNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C)C(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



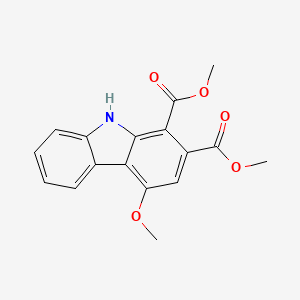

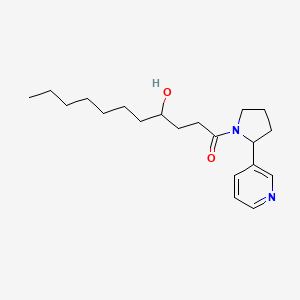
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
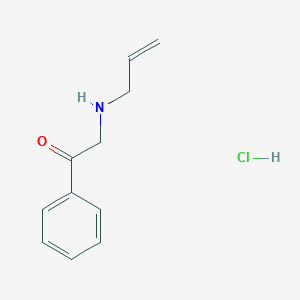

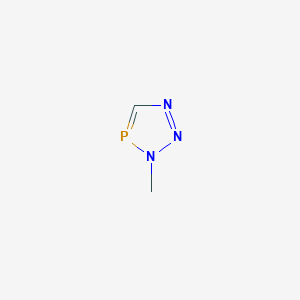
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
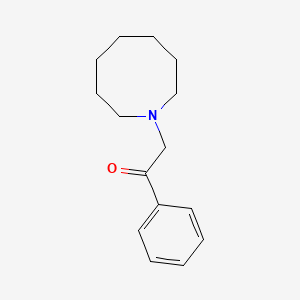

![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

